

Comparative Guide to the Structure-Activity Relationship of 5-Bromothiazol-2-amine Derivatives

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Compound of Interest

Compound Name: 5-Bromothiazol-2-amine
hydrochloride

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This guide provides a comprehensive comparison of 5-bromothiazol-2-amine derivatives, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The information is targeted towards researchers, scientists, and drug development professionals, offering a synthesis of experimental data from various studies to guide future research and development of this promising class of compounds.

Comparative Analysis of Biological Activity

While a systematic SAR study on a single, homologous series of 5-bromothiazol-2-amine derivatives is not extensively available in the public domain, a comparative analysis of related structures provides valuable insights. The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, and modifications at the C2, C4, and C5 positions, including the introduction of a bromine atom at the 5-position, significantly influence the biological activity.^[1]
^[2]

Anticancer Activity

The 5-bromothiazol-2-amine scaffold has been incorporated into various derivatives exhibiting cytotoxic effects against a range of cancer cell lines. The introduction of different substituents at the 2-amino and 4-positions modulates their potency.

Table 1: In Vitro Anticancer Activity (IC50) of 5-Bromothiazol-2-amine Derivatives and Analogs

Compound ID/Reference	Core Structure	R (Substitution)	Cancer Cell Line	IC50 (μM)
Analog 1[3]	(E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol-Ni(II) complex	Schiff base ligand complex	S. aureus ATCC 25923	1.95 (MIC, μg/mL)
Analog 2[3]	(E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol-Zn(II) complex	Schiff base ligand complex	S. aureus ATCC 25923	3.9 (MIC, μg/mL)
Compound 31[1][4]	N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide	5-bromo replaced by 4-fluorophenyl, N-acylated	Not Specified	Potent KPNB1 inhibitor
Hypothetical Analog[5]	2-Amino-5-bromo-4-tert-butylthiazole	4-tert-butyl	MCF-7 (Breast)	5.2 (Hypothetical)
Hypothetical Analog[5]	2-Amino-5-bromo-4-tert-butylthiazole	4-tert-butyl	A549 (Lung)	8.7 (Hypothetical)
Hypothetical Analog[5]	2-Amino-5-bromo-4-tert-butylthiazole	4-tert-butyl	HCT116 (Colon)	6.5 (Hypothetical)

Note: The IC50 values for the hypothetical analogs are illustrative and intended to guide experimental design.[5] Direct experimental data for this specific compound was not available in the searched literature.

Antimicrobial Activity

5-Bromothiazol-2-amine derivatives have also been investigated for their antimicrobial properties. The data suggests that modifications on the 2-amino group can lead to potent antibacterial agents.

Table 2: In Vitro Antimicrobial Activity (MIC) of 5-Bromothiazol-2-amine Derivatives

Compound ID/Reference	R (Substitution on 2-amino group)	Bacterial Strain	MIC (µg/mL)
Ni(II) Complex[3]	Schiff base with salicylaldehyde	S. aureus ATCC 25923	1.95
Ni(II) Complex[3]	Schiff base with salicylaldehyde	MRSA ATCC 43300	3.9
Ni(II) Complex[3]	Schiff base with salicylaldehyde	E. faecalis ATCC 29212	7.81
Ni(II) Complex[3]	Schiff base with salicylaldehyde	P. aeruginosa ATCC 27853	7.81
Ni(II) Complex[3]	Schiff base with salicylaldehyde	E. coli ATCC 25922	3.9
Ni(II) Complex[3]	Schiff base with salicylaldehyde	K. pneumoniae ATCC 700603	7.81
Ligand (HL)[3]	Schiff base with salicylaldehyde	S. aureus ATCC 25923	3.9
Zn(II) Complex[3]	Schiff base with salicylaldehyde	S. aureus ATCC 25923	3.9

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the replication and extension of these findings.

Synthesis of 5-Bromothiazol-2-amine Derivatives

A general method for the synthesis of the 5-bromothiazol-2-amine core involves the bromination of 2-aminothiazole. Further derivatives can be prepared by substitution reactions at the 2-amino position.

Protocol: Bromination of 2-Aminothiazole[6]

- Dissolve 2-aminothiazole in acetic acid at 0 °C.
- Slowly add bromine dropwise to the solution.
- Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.
- Once the reaction is complete, adjust the pH to 7-8 with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography to yield 5-bromothiazol-2-amine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][7]

Protocol: MTT Assay[5]

- Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the 5-bromothiazol-2-amine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Protocol: Broth Microdilution[8][9]

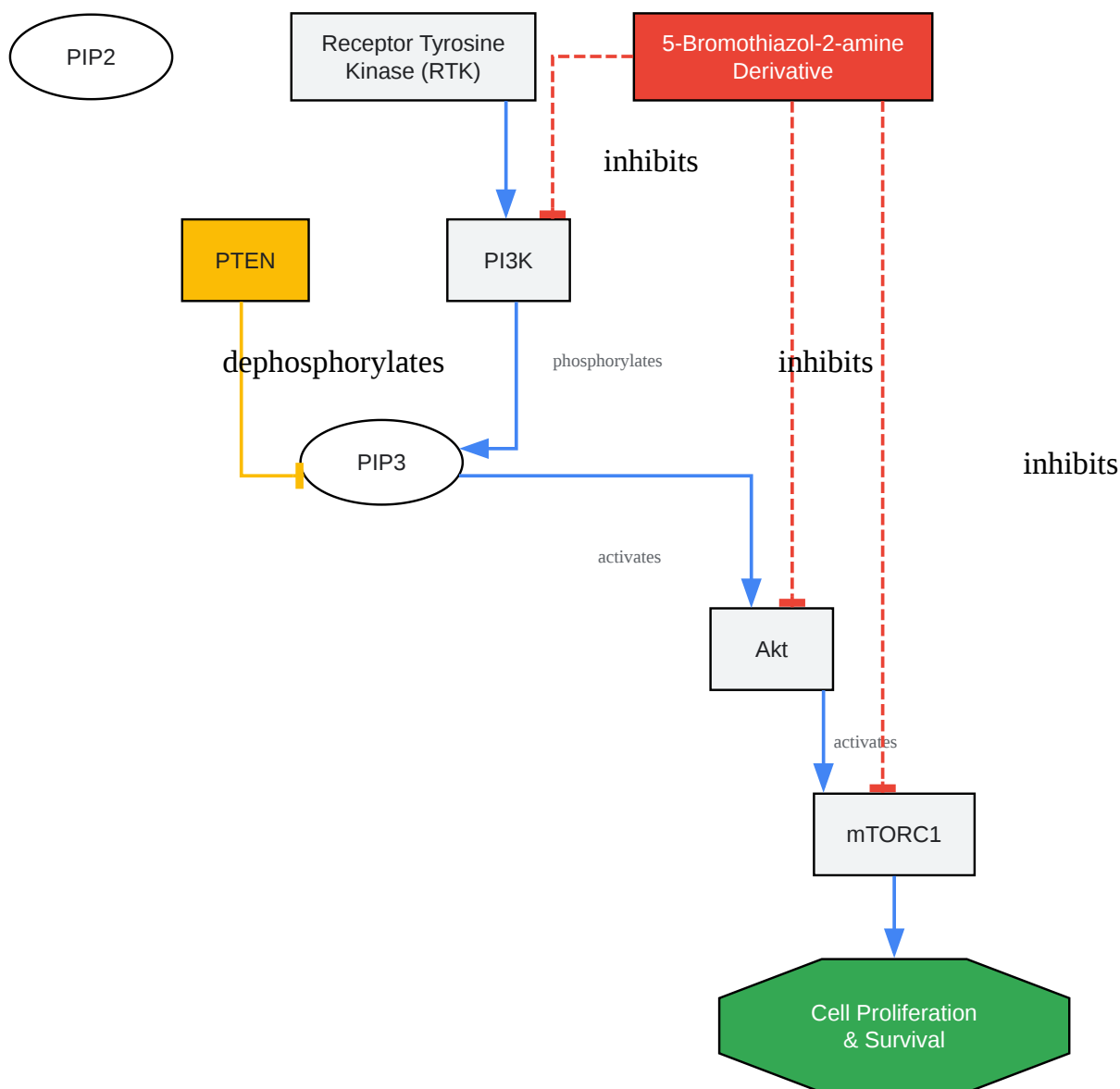
- **Compound Preparation:** Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
- **Inoculum Preparation:** Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- **Inoculation:** Inoculate each well containing the compound dilutions with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

5-Bromothiazol-2-amine derivatives exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and is often dysregulated in cancer.[10][11] 2-Aminothiazole derivatives have been shown to inhibit components of this pathway.

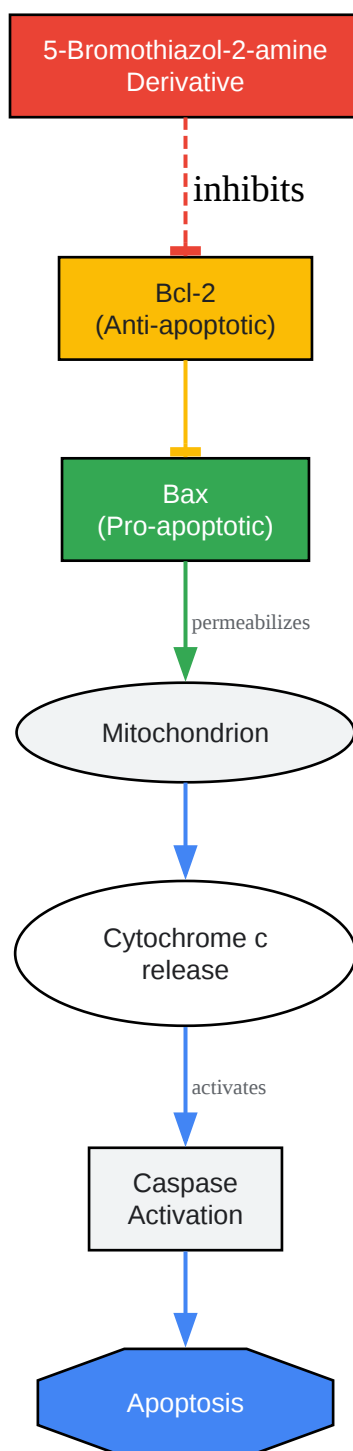


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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 5-bromothiazol-2-amine derivatives.

Modulation of Apoptosis via Bcl-2 Family Proteins

Many anticancer agents, including 2-aminothiazole derivatives, induce programmed cell death (apoptosis). This is often achieved by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

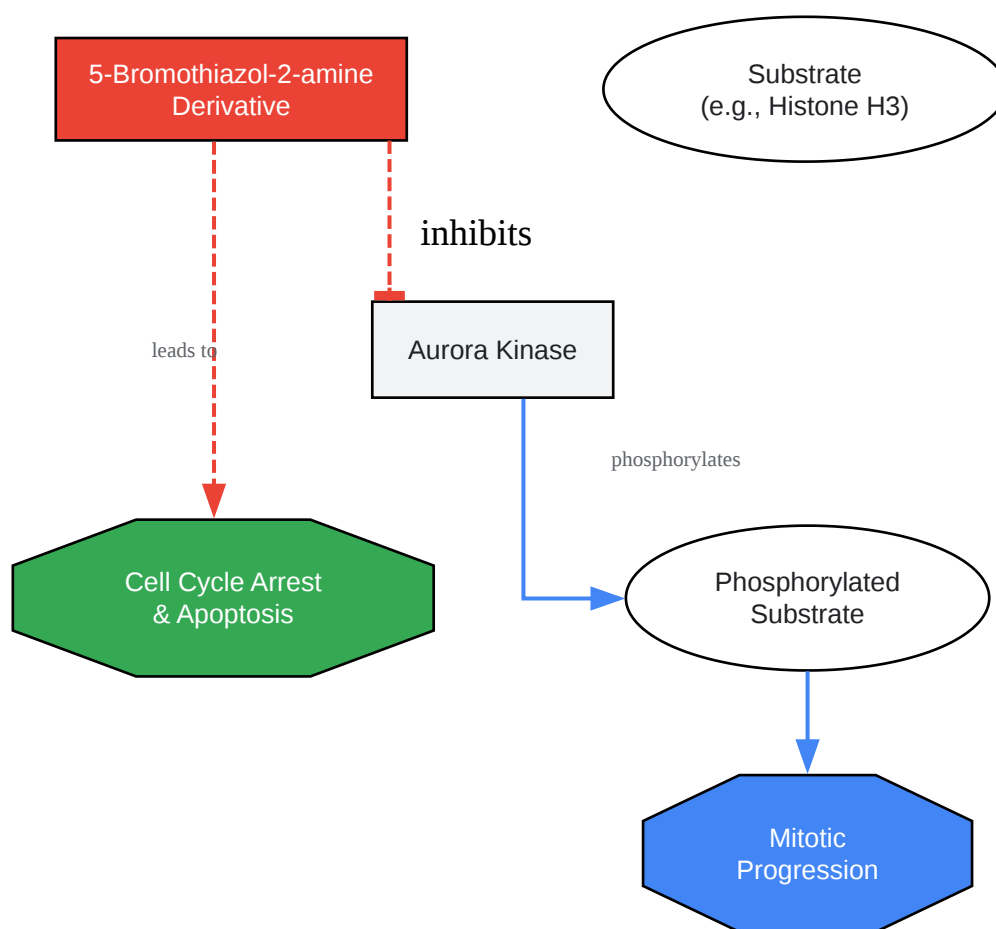


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Caption: Induction of apoptosis through modulation of Bcl-2 family proteins.

Inhibition of Aurora Kinases

Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis. Certain 2-aminothiazole derivatives have been identified as Aurora kinase inhibitors.



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